4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrrolone family and features multiple functional groups, including furan, isoxazole, hydroxyl, and nitro groups. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7/c1-10-9-14(20-29-10)21-16(11-4-6-12(7-5-11)22(26)27)15(18(24)19(21)25)17(23)13-3-2-8-28-13/h2-9,16,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPSQMMGZBDXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolone core. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The furan-2-carbonyl group can be introduced through a subsequent reaction with furan derivatives, while the isoxazole and nitrophenyl groups can be added through specific substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and other transition metal-catalyzed processes are often employed to achieve the desired molecular structure.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group may participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Furan-2-carbonyl derivatives: Similar compounds with furan-2-carbonyl groups, such as 2-furoic acid derivatives.
Isoxazole derivatives: Compounds containing isoxazole rings, such as 5-methylisoxazole.
Nitrophenyl derivatives: Compounds with nitrophenyl groups, such as 4-nitrophenol.
Uniqueness: 4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.
Biological Activity
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes several key functional groups:
- Pyrrole core : A five-membered aromatic ring contributing to the compound's stability and reactivity.
- Furan moiety : Enhances biological activity through electron-rich characteristics.
- Isoxazole ring : Known for its diverse pharmacological properties.
- Nitrophenyl group : Often associated with increased biological potency.
Molecular Formula : C19H16N2O5
Molecular Weight : 368.34 g/mol
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and isoxazole have been shown to inhibit bacterial growth effectively. The presence of the furan and nitrophenyl groups may enhance this activity by increasing membrane permeability or interfering with metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. A study conducted on similar pyrrole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. The specific interactions of the isoxazole group with DNA-binding proteins could further elucidate its mechanism against cancer cells.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines. In vitro assays have shown that related compounds can reduce levels of TNF-alpha and IL-6, suggesting a possible therapeutic role in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Antimicrobial Study :
- A comparative study on pyrrole derivatives showed that those with furan and nitrophenyl substitutions exhibited a higher minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to their non-substituted counterparts.
- Anticancer Activity :
-
Anti-inflammatory Mechanism :
- Research demonstrated that the compound inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers. This suggests a mechanism by which it could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-(furan-2-carbonyl)-3-hydroxyisoxazole | Contains isoxazole and furan | Antimicrobial |
| 1H-pyrrole derivatives | Various substitutions on pyrrole | Anticancer |
| 5-methylisoxazole derivatives | Substituted isoxazole rings | Anti-inflammatory |
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity and bioactivity?
The compound contains a pyrrol-2-one core substituted with a furan-2-carbonyl group, a 5-methylisoxazole ring, a 4-nitrophenyl group, and a hydroxyl group. The furan carbonyl and isoxazole rings contribute to electron-deficient regions, enabling nucleophilic reactions or hydrogen bonding with biological targets. The nitro group enhances electrophilicity, potentially influencing redox-mediated bioactivity (e.g., antimicrobial or anticancer effects). Hydroxyl groups may participate in hydrogen bonding or metal coordination .
Q. What are the common synthetic routes for this compound, and what are their limitations?
Synthesis typically involves multi-step reactions:
- Step 1: Condensation of 5-methylisoxazole-3-amine with a β-ketoester to form the pyrrol-2-one scaffold.
- Step 2: Friedel-Crafts acylation to introduce the furan-2-carbonyl group.
- Step 3: Nitration of the phenyl ring using HNO₃/H₂SO₄. Key challenges include low yields (<50%) due to steric hindrance from the nitro group and competing side reactions (e.g., over-nitration). Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Assign peaks for the pyrrol-2-one protons (δ 5.8–6.2 ppm) and furan carbonyl carbons (δ 160–165 ppm).
- FTIR: Confirm hydroxyl (3200–3400 cm⁻¹) and nitro group (1520–1350 cm⁻¹) stretching.
- HRMS: Validate molecular weight (C₂₂H₁₆N₃O₇, theoretical [M+H]⁺: 450.0934) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values in anticancer assays)?
Discrepancies may arise from:
- Assay conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Solubility issues: Use of DMSO (>0.1% v/v) may inhibit cellular uptake.
- Metabolic stability: Rapid degradation in serum-containing media. Methodology: Standardize assays using LC-MS to monitor compound stability and include positive controls (e.g., doxorubicin) .
Q. What strategies improve regioselectivity during the introduction of the 4-nitrophenyl group?
- Directing groups: Temporarily attach a sulfonic acid group to the phenyl ring to guide nitration to the para position.
- Microwave-assisted synthesis: Enhances reaction homogeneity and reduces by-products (e.g., ortho-nitrated isomers).
- Computational modeling: DFT calculations predict electron density maps to optimize nitration sites .
Q. How can computational methods predict interactions between this compound and biological targets?
- Molecular docking: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or EGFR kinases. The furan carbonyl may form hydrogen bonds with Arg120 in COX-2.
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models: Correlate substituent electronegativity with bioactivity .
Methodological Challenges
Q. What are the best practices for optimizing reaction yields in large-scale synthesis?
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate acylation steps.
- Solvent optimization: Replace dichloromethane with acetonitrile to improve nitro group stability.
- In-line analytics: Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Q. How should researchers address poor aqueous solubility in pharmacological studies?
- Formulation: Prepare nanoemulsions using PEG-400 and Tween-80 (1:1 ratio).
- Prodrug design: Introduce phosphate esters at the hydroxyl group for enhanced solubility.
- Co-crystallization: Co-crystallize with succinic acid to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
